2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid
Overview
Description
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid is a chemical compound known for its role as an antagonist of the gamma-aminobutyric acid type B receptor. This compound has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol . It is primarily used in scientific research to study the gamma-aminobutyric acid type B receptor and its associated pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often customized by specialized chemical synthesis teams .
Industrial Production Methods
Industrial production of this compound is typically carried out by chemical companies with expertise in custom synthesis. These companies employ advanced techniques and equipment to ensure high purity and yield of the compound. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neuroscience Research: Studying the gamma-aminobutyric acid type B receptor and its role in neurological processes.
Pharmacology: Investigating the effects of gamma-aminobutyric acid type B receptor antagonists on various physiological and pathological conditions.
Drug Development: Exploring the potential therapeutic applications of gamma-aminobutyric acid type B receptor antagonists in treating neurological disorders.
Mechanism of Action
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid exerts its effects by binding to the gamma-aminobutyric acid type B receptor and inhibiting its activity. This antagonistic action disrupts the normal signaling pathways mediated by the gamma-aminobutyric acid type B receptor, leading to various physiological effects. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s impact on neurological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid include:
Baclofen: Another gamma-aminobutyric acid type B receptor agonist used in research and clinical settings.
CGP 35348: A selective gamma-aminobutyric acid type B receptor antagonist used in neuroscience research.
Phaclofen: A gamma-aminobutyric acid type B receptor antagonist with applications in pharmacological studies.
Uniqueness
This compound is unique due to its specific antagonistic action on the gamma-aminobutyric acid type B receptor. This distinct mechanism of action makes it a valuable tool for studying the receptor’s role in various physiological and pathological conditions .
Properties
IUPAC Name |
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCKMQSPUVYEF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO[C@@H](CN1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229518 | |
Record name | SCH-50910 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790633-59-9 | |
Record name | SCH-50910 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790633599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-50910 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-50910 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WV6113NSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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